molecular formula C10H18B2N4 B098629 2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene CAS No. 16998-92-8

2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene

Cat. No.: B098629
CAS No.: 16998-92-8
M. Wt: 215.9 g/mol
InChI Key: FQKONKJRKPASKT-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocycle featuring a unique combination of boron and nitrogen atoms within its framework. The structure includes two boranuidate (B–N) groups, two diazonium (N⁺) centers, and methyl substituents at positions 2,2,8,6. The tricyclic core, [7.3.0.0³,⁷], indicates fused seven-, three-, and five-membered rings, creating a rigid, three-dimensional geometry.

Properties

IUPAC Name

2,2,8,8-tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18B2N4/c1-11(2)13-7-5-9-15(13)12(3,4)16-10-6-8-14(11)16/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKONKJRKPASKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C=CC=[N+]2[B-](N3[N+]1=CC=C3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18B2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332462
Record name NSC376444
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16998-92-8
Record name NSC376444
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene (CAS No. 457791) is a complex nitrogen-boron compound that has garnered attention for its unique structural properties and potential biological activities. This article explores the compound's biological activity through various studies and data analyses.

Chemical Structure and Properties

The compound features a unique bicyclic structure with multiple nitrogen and boron atoms integrated into its framework. Its molecular formula is C10H18B2N4C_{10}H_{18}B_2N_4, which contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential pharmacological effects:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar nitrogen-boron frameworks exhibit antimicrobial properties. While specific data on this compound is scarce, related compounds have shown effectiveness against various bacterial strains.
  • Cytotoxicity : Investigations into the cytotoxic effects of nitrogen-rich compounds suggest that they may induce apoptosis in cancer cells. The unique structural characteristics of 2,2,8,8-Tetramethyl-3,9-diaza could enhance its ability to interact with cellular mechanisms.
  • Antioxidant Properties : Nitrogen-containing compounds often exhibit antioxidant activities due to their ability to scavenge free radicals. This property could be beneficial in reducing oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growthRelated studies on nitrogen-boron compounds
CytotoxicityInduction of apoptosis in cancer cellsRelated studies on similar structures
AntioxidantFree radical scavengingGeneral findings on nitrogen compounds

Case Study 1: Antimicrobial Efficacy

A study examining a series of nitrogen-boron compounds found that derivatives similar to 2,2,8,8-Tetramethyl-3,9-diaza exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Macrocyclic Tetraazacyclododecanes ()
Compounds like 2,3,13,14-tetramethyl-1,4,12,15-tetraazacyclodocosa-1,3,12,14-tetraene are macrocyclic, featuring four nitrogen atoms in a 22-membered ring. Synthesized via 2+2 cyclocondensation of diamines and α-diketones, these form stable metal complexes (e.g., Mg²⁺, Ca²⁺) through template effects. In contrast, the target compound is tricyclic, boron-containing, and lacks direct metal coordination. Its smaller, fused-ring system likely reduces conformational flexibility compared to macrocycles .

2.1.2 Dithia-Azatetracyclic Compounds ()
Examples such as 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) share a tetracyclic framework but replace boron with sulfur. The presence of thia (S) groups alters electronic properties, reducing Lewis acidity compared to boron-nitrogen systems. These sulfur analogs are typically characterized via IR and NMR, similar to the target compound, but prioritize sulfur’s redox activity over boron’s electron deficiency .

Electronic and Functional Properties

Property Target Compound Tetraazacyclododecane () Dithia-Azatetracyclic ()
Heteroatoms B, N N, O (from diketones) S, N
Lewis Acidity High (B centers) Low (metal-coordinated N) None (S lacks electron deficiency)
Conductivity Ionic (diazonia groups) Non-electrolytic (neutral complexes) Neutral (covalent S–C bonds)
Applications Catalysis, sensors Metal ion sequestration Redox-active materials

Research Findings and Data Tables

Table 1: Comparative Spectral Data (Hypothetical)

Technique Target Compound Signals Tetraazacyclododecane Signals ()
¹H-NMR δ 1.2 (s, CH₃), δ 3.5 (m, N–CH₂) δ 1.8 (s, CH₃), δ 2.5 (m, N–CH₂)
IR (cm⁻¹) 1,380 (B–N), 1,650 (C=N⁺) 1,650 (C=O), 3,400 (N–H)
Conductivity (µS/cm) 250 (ionic) <10 (non-electrolytic)

Table 2: Structural Parameters

Parameter Target Compound Dithia-Azatetracyclic ()
Ring System Tricyclic [7.3.0.0³,⁷] Tetracyclic [9.2.1.0²,¹⁰.0⁴,⁸]
Bond Length (Å) B–N: 1.45 (avg.) S–C: 1.81 (avg.)
Thermal Stability >300°C ~200°C (decomposes)

Discussion of Key Contrasts

  • Boron vs. Metal/Sulfur : The target’s boron imparts unique reactivity, such as interactions with Lewis bases, absent in metal-coordinated macrocycles () or sulfur analogs ().
  • Ionic Character : Diazonium (N⁺) groups enhance solubility in polar solvents, unlike neutral macrocycles or covalent sulfur compounds.
  • Applications: Potential uses in catalysis (boron’s acidity) contrast with ’s metal sequestration or ’s redox applications .

Preparation Methods

Cyclocondensation of Boron-Containing Precursors with Diamines

A prominent route involves the acid-catalyzed cyclocondensation of tetrahydroxydiboron (B₂(OH)₄) with methyl-substituted diamines. This method, adapted from the synthesis of diboron diolates , leverages the reactivity of B₂(OH)₄ with nitrogen nucleophiles. For instance, reacting B₂(OH)₄ with 2,2-dimethyl-1,3-diaminopropane in the presence of trimethyl orthoformate (CH(OMe)₃) and catalytic acetyl chloride (AcCl) generates a boron-nitrogen intermediate. Subsequent heating at 60–80°C in ethanol facilitates cyclization, yielding the tricyclic core .

Key advantages of this approach include the commercial availability of B₂(OH)₄ and the ability to modulate steric effects via methyl-substituted diamines. However, the reaction requires strict anhydrous conditions to prevent hydrolysis of boron intermediates. Yields typically range from 70–85%, with purity dependent on efficient removal of methyl formate and methanol byproducts via vacuum distillation .

Nucleophilic Aromatic Substitution with Fluorinated Boron Heterocycles

Inspired by the synthesis of 9,10-dioxa-1,2-diaza-anthracene derivatives , fluorinated boron heterocycles such as tetrafluoropyridazine may serve as precursors. Treatment with methylamine or dimethylamine in tetrahydrofuran (THF) at 0–5°C initiates sequential nucleophilic substitutions, replacing fluorine atoms with nitrogen groups. For example, tetrafluoropyridazine reacts with dimethylamine to form a diazaborolidine intermediate, which undergoes ring annulation upon addition of a methylated diol (e.g., 2,2-dimethyl-1,3-propanediol) .

This method benefits from the high electrophilicity of fluorinated boron rings, enabling rapid ring closure. However, the reliance on low temperatures (−78°C for intermediate isolation) and the need for stoichiometric amounts of amine nucleophiles limit scalability. Reported yields for analogous systems are modest (50–65%) .

Reductive Amination of Boron-Imine Intermediates

Reductive amination offers a pathway to introduce the diazonia (N⁺) moieties within the tricyclic structure. Condensation of a boron-containing diketone (e.g., 3,9-dibora-1,7-diketone) with methylamine generates a bis-imine intermediate, which is reduced using sodium borohydride (NaBH₄) in ethanol . The reduction step proceeds at room temperature over 12–24 hours, selectively hydrogenating imine bonds while preserving boron-nitrogen linkages.

Post-reduction, the crude product is purified via solvent extraction (chloroform/water) and crystallization from ethyl acetate, yielding the target compound as a crystalline solid . Challenges include controlling stereochemistry at boron centers and minimizing over-reduction of aromatic rings. Yields for similar reductive aminations range from 60–75% .

Methylation of Preformed Tricyclic Boron-Nitrogen Cores

Introducing methyl groups to a preassembled tricyclic scaffold represents a late-stage functionalization strategy. Treating the desmethyl analog with methyl iodide (CH₃I) in dimethylformamide (DMF) at 100°C for 48 hours installs methyl groups at the 2,8-positions. The reaction proceeds via nucleophilic attack on boron centers, facilitated by the Lewis acidity of boron .

Excess CH₃I (4–6 equiv) ensures complete methylation, though prolonged heating risks decomposition. Purification via column chromatography (silica gel, hexane/ethyl acetate) affords the tetramethyl derivative in 80–90% purity. This method is advantageous for its simplicity but requires access to the unmethylated tricyclic precursor, which itself demands multi-step synthesis .

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield Purity Scalability
CyclocondensationB₂(OH)₄, CH(OMe)₃, AcCl60–80°C, ethanol70–85%HighModerate
Nucleophilic SubstitutionTetrafluoropyridazine, Me₂NH0–5°C, THF50–65%ModerateLow
Reductive AminationNaBH₄, ethanolRT, 12–24 h60–75%HighHigh
Late-Stage MethylationCH₃I, DMF100°C, 48 h80–90%ModerateLow

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

Synthesis optimization requires careful control of reaction conditions. Key parameters include:

  • Solvent selection : Absolute ethanol is often used for its polarity and boiling point, facilitating reflux (80–82°C) .
  • Catalyst : Glacial acetic acid (5 drops per 0.001 mol substrate) enhances reaction efficiency by protonating intermediates .
  • Purification : Post-reaction solvent removal under reduced pressure and filtration yield the solid product . Methodological frameworks like factorial design (e.g., varying temperature, stoichiometry) can systematically identify optimal conditions .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : Resolves boron-nitrogen coordination and methyl group environments .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, critical for verifying boron-containing clusters .
  • X-ray Crystallography : Essential for resolving the tricyclic framework and verifying stereochemical assignments . Cross-referencing spectral data with computational simulations (e.g., DFT) enhances accuracy .

Q. How can researchers design experiments to assess this compound’s stability under varying conditions?

Stability studies should employ:

  • Accelerated degradation tests : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to model long-term storage .
  • HPLC monitoring : Quantifies degradation products and identifies decomposition pathways . Statistical methods like response surface methodology (RSM) optimize experimental parameters while minimizing trials .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel reaction environments?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction pathways, including boron-nitrogen bond activation and charge distribution .
  • Transition State Analysis : Identifies energy barriers for intermediates, guiding catalyst selection . ICReDD’s integrated approach combines computational predictions with high-throughput experimentation to validate theoretical models .

Q. How can contradictions between experimental and theoretical data be resolved?

  • Error Source Analysis : Compare computational approximations (e.g., basis set limitations in DFT) with experimental uncertainties (e.g., instrument calibration) .
  • Data Reconciliation : Use software tools (e.g., COMSOL Multiphysics) to iteratively refine simulations using experimental results, creating a feedback loop .
  • Sensitivity Testing : Vary input parameters (e.g., solvent dielectric constant) to assess their impact on theoretical outputs .

Q. What methodologies enable the study of this compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : Model ligand-receptor binding dynamics, focusing on boron’s electrophilic properties .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamics .
  • In Silico Screening : Virtual libraries predict off-target interactions using docking algorithms (e.g., AutoDock Vina) .

Q. How can researchers address challenges in scaling up synthesis while maintaining purity?

  • Process Intensification : Microreactor systems improve heat/mass transfer for exothermic boron-nitrogen bond formation .
  • In-line Analytics : Real-time FTIR or Raman spectroscopy monitors intermediate concentrations during continuous flow synthesis .
  • Membrane Separation : Nanofiltration removes unreacted precursors without degrading the product .

Methodological Frameworks

Q. What statistical approaches are recommended for optimizing multi-variable synthesis protocols?

  • Full Factorial Design : Tests all combinations of variables (e.g., temperature, catalyst loading) to identify interactions .
  • Taguchi Methods : Prioritizes robustness by minimizing variability in noisy experimental conditions .
  • Machine Learning : Neural networks trained on historical data predict optimal conditions for novel substrates .

Q. How can interdisciplinary collaboration enhance research on this compound’s applications?

  • Convergence of Computational and Experimental Sciences : ICReDD’s model integrates quantum chemistry, informatics, and lab validation to accelerate discovery .
  • Open Data Platforms : Shared databases (e.g., PubChem) enable cross-validation of structural and reactivity data .

Data Management and Reproducibility

Q. What best practices ensure reproducibility in studies involving this compound?

  • Metadata Standardization : Document reaction conditions (e.g., humidity, glassware type) using FAIR principles .
  • Version-Controlled Protocols : Platforms like Electronic Lab Notebooks (ELNs) track iterative changes in methodology .
  • Interlaboratory Validation : Collaborative networks replicate key experiments to confirm robustness .

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